4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid
Overview
Description
4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid is a complex organic compound that features a pyridine ring substituted with chlorine and nitro groups, an amino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-chloropyridine to introduce the nitro group, followed by amination to add the amino group. The final step involves the coupling of the pyridine derivative with a butanoic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Amino-2-[(6-chloro-2-pyridinyl)amino]-4-oxobutanoic acid, while substitution of the chlorine atom can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The nitro and amino groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-3-nitropyridine: Shares the pyridine ring with similar substitutions but lacks the butanoic acid moiety.
4-Amino-2-nitrophenol: Contains similar functional groups but has a phenol ring instead of a pyridine ring.
Fluorinated Pyridines: These compounds have similar structural features but with fluorine substitutions, leading to different chemical and biological properties.
Uniqueness
4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-amino-2-[(6-chloro-3-nitropyridin-2-yl)amino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O5/c10-6-2-1-5(14(18)19)8(13-6)12-4(9(16)17)3-7(11)15/h1-2,4H,3H2,(H2,11,15)(H,12,13)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFFTVLXQHAFQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])NC(CC(=O)N)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249169 | |
Record name | Asparagine, N2-(6-chloro-3-nitro-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396964-24-1 | |
Record name | Asparagine, N2-(6-chloro-3-nitro-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396964-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asparagine, N2-(6-chloro-3-nitro-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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